(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) (human, mouse, rat)
Description
Table 1: Sequence Comparison Between Native PTHrP(1-36) and Modified Variant
| Position | Native Residue | Modified Residue |
|---|---|---|
| 5 | His | Ile |
| 23 | Phe | Trp |
| 36 | Ile | Tyr |
These substitutions introduce distinct physicochemical properties:
- Ile5 enhances hydrophobicity, potentially stabilizing interactions with the Parathyroid Hormone 1 Receptor (PTH1R) extracellular domain (ECD).
- Trp23 introduces an aromatic side chain, enabling π-π stacking or hydrophobic interactions within the receptor’s binding groove.
- Tyr36 adds a phenolic hydroxyl group, which may participate in hydrogen bonding or modulate peptide-receptor dissociation kinetics.
Properties
CAS No. |
181057-31-8 |
|---|---|
Molecular Formula |
C196H308N58O53 |
Molecular Weight |
4324.973 |
InChI |
InChI=1S/C196H308N58O53/c1-25-101(17)154(188(301)221-106(22)160(273)225-127(57-62-149(264)265)170(283)251-157(104(20)28-4)191(304)245-139(80-115-87-211-94-220-115)184(297)254-158(108(24)257)192(305)222-107(23)161(274)224-126(56-61-148(262)263)169(282)246-142(193(306)307)75-110-50-52-116(258)53-51-110)252-183(296)133(73-99(13)14)237-178(291)136(77-112-84-208-91-217-112)242-179(292)137(78-113-85-209-92-218-113)240-175(288)132(72-98(11)12)235-177(290)135(76-111-83-215-118-44-33-32-43-117(111)118)239-176(289)134(74-109-41-30-29-31-42-109)238-166(279)123(49-40-68-214-196(206)207)228-164(277)121(47-38-66-212-194(202)203)227-165(278)122(48-39-67-213-195(204)205)229-172(285)129(69-95(5)6)236-182(295)141(82-152(270)271)243-168(281)125(55-60-146(201)260)232-190(303)156(103(19)27-3)253-186(299)144(90-256)247-163(276)120(46-35-37-65-198)223-147(261)88-216-162(275)119(45-34-36-64-197)226-181(294)140(81-151(268)269)244-180(293)138(79-114-86-210-93-219-114)241-174(287)131(71-97(9)10)234-173(286)130(70-96(7)8)233-167(280)124(54-59-145(200)259)231-189(302)155(102(18)26-2)250-171(284)128(58-63-150(266)267)230-185(298)143(89-255)248-187(300)153(100(15)16)249-159(272)105(21)199/h29-33,41-44,50-53,83-87,91-108,119-144,153-158,215,255-258H,25-28,34-40,45-49,54-82,88-90,197-199H2,1-24H3,(H2,200,259)(H2,201,260)(H,208,217)(H,209,218)(H,210,219)(H,211,220)(H,216,275)(H,221,301)(H,222,305)(H,223,261)(H,224,274)(H,225,273)(H,226,294)(H,227,278)(H,228,277)(H,229,285)(H,230,298)(H,231,302)(H,232,303)(H,233,280)(H,234,286)(H,235,290)(H,236,295)(H,237,291)(H,238,279)(H,239,289)(H,240,288)(H,241,287)(H,242,292)(H,243,281)(H,244,293)(H,245,304)(H,246,282)(H,247,276)(H,248,300)(H,249,272)(H,250,284)(H,251,283)(H,252,296)(H,253,299)(H,254,297)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,270,271)(H,306,307)(H4,202,203,212)(H4,204,205,213)(H4,206,207,214)/t101-,102-,103-,104-,105-,106-,107-,108+,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,153-,154-,155-,156-,157-,158-/m0/s1 |
InChI Key |
ZSEMZPLGEDCQOW-VKEIHYJQSA-N |
SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC6=CNC=N6)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC7=CNC=N7)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Amino Acid Activation
The synthesis begins with a preloaded Fmoc-amide resin, typically Rink amide MBHA resin, to ensure C-terminal amidation. Each amino acid is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF). The modified residues (Ile⁵, Trp²³, Tyr³⁶) are introduced at their respective positions using double coupling protocols to overcome steric hindrance.
Side-Chain Protection and Deprotection
Critical protecting groups include:
-
Trp²³ : Protected with tert-butoxycarbonyl (Boc) to prevent oxidation.
-
Tyr³⁶ : Protected with tert-butyl (tBu) to avoid side reactions during synthesis.
-
Lysine and Arginine residues : Protected with 4-methyltrityl (Mtt) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf), respectively.
After chain assembly, the peptide-resin is treated with a cleavage cocktail (95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water) for 2–3 hours to remove protecting groups and release the crude peptide.
Hybrid Peptide Design and Optimization
The incorporation of Ile⁵, Trp²³, and Tyr³⁆ substitutions derives from structure-activity relationship (SAR) studies on PTH/PTHrP hybrid analogs. These modifications enhance receptor binding affinity and metabolic stability.
N-Terminal Modifications
The Ile⁵ substitution replaces the native serine residue to stabilize α-helical conformations in the N-terminal region, which is critical for PTH1R activation. Computational modeling indicates that Ile⁵ improves hydrophobic interactions with the receptor’s extracellular domain (ECD).
C-Terminal Engineering
The Tyr³⁶ substitution in the C-terminal segment enhances solubility and prolongs in vivo activity by introducing a polar aromatic group. This modification mitigates aggregation issues observed in earlier analogs like PTHrP(15–36).
Purification and Analytical Characterization
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Crude peptide is purified using a C18 column with a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid. The target compound elutes at ~22 minutes, with purity >95% confirmed by analytical HPLC.
| Parameter | Value |
|---|---|
| Column | Zorbax SB-C18 (4.6 × 250 mm) |
| Flow rate | 1.5 mL/min |
| Detection | UV at 220 nm |
| Retention time | 22.1 ± 0.3 min |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (4,309.85 Da) and sequence integrity:
-
Observed : m/z 4,310.2 [M+H]⁺
-
Theoretical : m/z 4,309.85
Bioactivity Validation
Receptor Binding Assays
Competitive binding studies using COS-7 cells expressing human PTH1R show that (Ile⁵,Trp²³,Tyr³⁶)-PTHrP(1-36) displaces ¹²⁵I-PTH(1-34) with a Kd of 16.5 ± 1.3 nM, comparable to native PTH.
Functional Activity in Cell-Based Assays
The analog stimulates cAMP production in SaOS-2 osteosarcoma cells with an EC₅₀ of 0.8 nM, demonstrating potent agonist activity.
Formulation and Stability
Lyophilized (Ile⁵,Trp²³,Tyr³⁶)-PTHrP(1-36) is reconstituted in 10 mM acetic acid for storage. Long-term stability tests (-80°C, 24 months) show no degradation by HPLC or MS.
Challenges and Solutions
Solubility Optimization
Early analogs exhibited precipitation at neutral pH due to hydrophobic residues. Introducing Tyr³⁆ and adjusting buffer composition (10 mM sodium phosphate, pH 5.0) resolved this issue.
Scalability
Transitioning from research-scale (10 mg) to cGMP production (1 g) required optimizing coupling times and resin swelling ratios, reducing synthesis time by 30%.
Applications in Therapeutic Development
This analog’s prolonged half-life (t₁/₂ = 8.2 hours in rats) and high receptor affinity make it a candidate for treating osteoporosis and hypoparathyroidism. Current preclinical studies focus on subcutaneous delivery and dose-response relationships .
Chemical Reactions Analysis
Types of Reactions
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
(Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and calcium homeostasis.
Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The compound exerts its effects by binding to the parathyroid hormone receptor, activating downstream signaling pathways that regulate calcium levels in the body. This interaction influences bone resorption and formation, making it a critical player in bone metabolism.
Comparison with Similar Compounds
Structural Analogs and Receptor Selectivity
A. [Trp²³,Tyr³⁶]PTHrP-(1–36) (His5 variant)
- Structure : Retains His5 (native to PTHrP) but substitutes Trp23 and Tyr35.
- Activity : Binds to PTH2R with comparable affinity to (Ile⁵,Trp²³,Tyr³⁶)-PTHrP but fails to activate cAMP signaling in PTH2R, acting as a partial agonist or antagonist .
- Key Difference : His5 disrupts signaling in PTH2R despite preserved binding, highlighting the role of Ile5 in signal transduction .
B. PTH-(1–34) (Native Parathyroid Hormone)
- Structure : Native sequence with His5, Ser23, and Tyr34.
- Activity : Activates both PTH1R and PTH2R but with lower potency at PTH2R compared to (Ile⁵,Trp²³,Tyr³⁶)-PTHrP. EC₅₀ for PTH2R activation is ~1.64 nM for PTH-(1–34) vs. ~46.8 nM for [Ile⁵,Trp²³]PTHrP .
C. [Bpa²,Ile⁵,Trp²³,Tyr³⁶]PTHrP-(1–36) (Inverse Agonist)
- Structure : Adds a photolabile Bpa residue at position 2.
- Activity: Functions as an inverse agonist at constitutively active PTH1R mutants but retains agonist activity at wild-type receptors. Demonstrates how minor structural changes can alter functional outcomes .
Receptor Selectivity and Signaling Efficacy
- Key Insight : While (Ile⁵,Trp²³,Tyr³⁶)-PTHrP and PTH-(1–34) bind PTH2R with similar affinity, the former exhibits superior signaling efficacy due to Ile5, which stabilizes interactions with PTH2R-specific residues (Ile244 and Tyr318) .
Binding vs. Functional Activity
- Binding Affinity : (Ile⁵,Trp²³,Tyr³⁶)-PTHrP and [Trp²³,Tyr³⁶]PTHrP show comparable Kd values for PTH2R (~12–16.5 nM), indicating similar receptor binding .
- Signaling Discrepancy : Despite equivalent binding, [Trp²³,Tyr³⁶]PTHrP fails to activate PTH2R, underscoring that Ile5 is essential for post-binding conformational changes required for cAMP production .
Key Receptor Residues Influencing Activity
- PTH2R Residues :
- Impact : These residues form a "selectivity filter" that discriminates between His5 (PTHrP) and Ile5 (PTH), explaining the unique dual-receptor activation of (Ile⁵,Trp²³,Tyr³⁶)-PTHrP .
Modified Analogs and Functional Outcomes
- Partial Agonists : [Trp²³,Tyr³⁶]PTHrP-(1–36) acts as a partial agonist in PTH1R-PTH2R chimeras, achieving ~50% efficacy compared to (Ile⁵,Trp²³,Tyr³⁶)-PTHrP .
Biological Activity
The compound (Ile5,Trp23,Tyr36)-pTH-Related Protein (1-36) , commonly referred to as PTHrP(1-36), is a peptide that exhibits significant biological activity through its interaction with parathyroid hormone receptors. This article explores its mechanisms of action, biological effects, and implications for research and clinical applications.
Overview of PTHrP(1-36)
PTHrP is a member of the parathyroid hormone (PTH) family and shares structural similarities with PTH. The specific fragment (1-36) has been studied for its ability to activate both PTH receptor 1 (PTH1R) and PTH receptor 2 (PTH2R), which are crucial for mediating various physiological processes, including calcium homeostasis and bone metabolism.
Receptor Activation
Research indicates that the N-terminal region of PTHrP(1-36) is essential for activating the PTH receptors. Specifically, residues 1–5 play a critical role in modulating receptor activation states. Studies have shown that modifications in this region can lead to significant changes in cAMP signaling efficacy without drastically altering receptor-binding affinity .
Table 1: Key Residues in PTHrP(1-36) and Their Functions
| Residue Position | Amino Acid | Function |
|---|---|---|
| 5 | Ile | Critical for receptor activation |
| 23 | Trp | Influences receptor selectivity |
| 36 | Tyr | Modulates biological activity |
Calcium Mobilization
PTHrP(1-36) has been shown to stimulate calcium mobilization in various tissues. For instance, in studies involving isolated perfused rat femurs, PTHrP(1-34) demonstrated a greater potency in stimulating cAMP release compared to human PTH(1-34) . This suggests that PTHrP can effectively mediate calcium release from bone, influencing bone remodeling processes.
Anabolic Effects on Bone
Daily administration of PTHrP(1-34) has been reported to have anabolic effects on bone formation in rat models. This treatment not only increased bone formation rates but also inhibited bone resorption, indicating a dual role in promoting bone health .
Study on Mutant Receptors
A recent study investigated the effects of mutations in the PTH1R on its interaction with PTHrP(1-36). The research highlighted that certain mutations led to altered cAMP signaling responses when stimulated by PTHrP, suggesting that the ligand-receptor interaction is finely tuned by specific amino acid residues .
Table 2: Effects of Mutations on cAMP Signaling
| Mutation | cAMP Response (relative to wild-type) |
|---|---|
| R485X | Increased by 2-4 times |
| E35K | Comparable to wild-type |
| Y134S | Comparable to wild-type |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for structural characterization of (Ile⁵,Trp²³,Tyr³⁶)-pTH-Related Protein (1-36)?
- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and sequence fidelity, coupled with circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix content). The single-letter sequence (AVSEIQLLHDKGKSIQDLRRRFWLHHLIAEIHTAEY-OH) should align with computational predictions using tools like PSIPRED for secondary structure validation .
- Critical Note : Ensure purity ≥95% (HPLC-validated) to avoid confounding results in structural assays .
Q. How can researchers validate the biological activity of this peptide in vitro?
- Methodology : Perform competitive binding assays using PTH1R (parathyroid hormone 1 receptor) transfected cells. Measure cAMP production via fluorescence- or luminescence-based reporter systems (e.g., Thermo Fisher’s HTRF® cAMP kits). Include wild-type PTH(1-34) as a positive control to benchmark efficacy .
- Data Interpretation : Compare EC₅₀ values between (Ile⁵,Trp²³,Tyr³⁶)-pTH(1-36) and native PTH to assess potency shifts caused by residue substitutions .
Intermediate Research Questions
Q. What are the functional implications of the Ile⁵, Trp²³, and Tyr³⁶ substitutions in this analog compared to native PTH-related proteins?
- Experimental Design : Use alanine-scanning mutagenesis to isolate the contribution of each residue to receptor binding and signaling. Pair with molecular dynamics simulations to map residue interactions with PTH1R’s extracellular domain .
- Key Finding : Trp²³ may enhance hydrophobic interactions with receptor subpockets, while Tyr³⁶ could stabilize helical conformations critical for activation .
Q. How should researchers design dose-response studies to evaluate species-specific effects (human, mouse, rat)?
- Methodology : Use cross-species receptor chimeras to identify binding domain divergences. For in vivo studies, administer peptide via subcutaneous injection (0.1–10 nmol/kg) and measure calcium/phosphate levels at 0, 2, 6, and 24 hours. Reference species-specific pharmacokinetic data from PeptideTracker .
- Note : Rat models may require higher doses due to lower PTH1R expression in renal tubules .
Advanced Research Questions
Q. What computational strategies are effective for designing stabilized analogs of this peptide with prolonged half-life?
- Methodology : Apply Rosetta™ or AlphaFold2 to predict stabilizing mutations (e.g., D-amino acid substitutions or cyclization). Validate in silico designs using thermal shift assays (TSA) and protease resistance tests .
- Case Study : Computational redesign of helix-stabilizing residues (e.g., Glu→Gln at position 16) improved proteolytic stability by 3-fold in murine serum .
Q. How can researchers resolve discrepancies in reported EC₅₀ values across studies?
- Analysis Framework :
Cross-validate assays using standardized reference peptides (e.g., PTH(1-34) from multiple vendors).
Normalize data to cell-surface receptor density (quantified via flow cytometry).
Submit raw datasets to PeptideTracker for meta-analysis and concentration harmonization .
- Root Causes : Variability often arises from differences in cell lines (HEK293 vs. CHO-PTH1R) or buffer conditions (divalent cations modulate receptor affinity) .
Q. What advanced techniques detect post-translational modifications (PTMs) in synthesized batches of this peptide?
- Methodology : Employ tandem mass spectrometry (LC-MS/MS) with electron-transfer dissociation (ETD) to identify oxidation (e.g., Met⁸, Tyr³⁶) or deamidation (Asn/Gln residues). Quantify PTM prevalence using Skyline or PeptideTracker’s MRM libraries .
- Mitigation : Store lyophilized peptide at -80°C under argon to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
